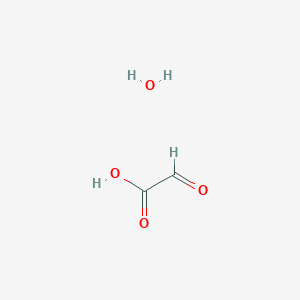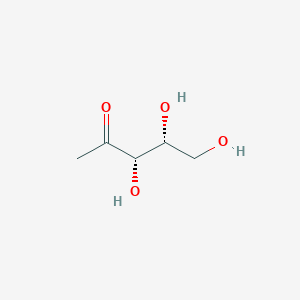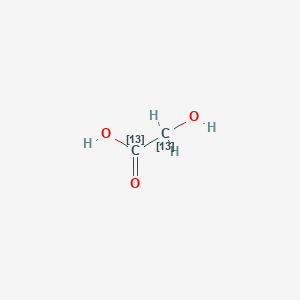
(Hydroxy-2-naphthalenylmethyl)phosphonic acid
説明
“(Hydroxy-2-naphthalenylmethyl)phosphonic acid” (HNMPA) is an insulin receptor tyrosine kinase inhibitor . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . The molecular weight of HNMPA is 238.18 Da .
Synthesis Analysis
The synthesis of phosphonic acids, including HNMPA, is a determinant question for numerous research projects . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of HNMPA is C11H11O4P . The InChI code is 1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) .Chemical Reactions Analysis
Phosphonic acids, including HNMPA, have been found to extinguish fires mainly by chemical inhibition on H and OH radicals . The reaction of phosphonic acid with active radicals has been studied for its fire-extinguishing mechanism .Physical And Chemical Properties Analysis
HNMPA is a solid substance . It has a molecular weight of 238.18 Da . The recommended storage temperature is -20°C .科学的研究の応用
Application in Insulin Receptor Tyrosine Kinase Inhibition
- Scientific Field: Endocrinology & Metabolism, specifically Diabetes Research .
- Summary of the Application: (Hydroxy-2-naphthalenylmethyl)phosphonic acid, also known as HNMPA, is used as a cell impermeable tyrosine kinase inhibitor that blocks receptor serine and tyrosine phosphorylation, including insulin receptor tyrosine kinase activity . This makes it useful in studying insulin signaling pathways and the role of insulin in metabolic diseases like diabetes .
- Methods of Application: The specific methods of application can vary depending on the experimental setup. Generally, HNMPA is added to cell cultures to inhibit insulin receptor tyrosine kinase activity. The concentration used can vary, but one study reported an IC50 value of 200 µM in vitro .
- Results or Outcomes: The use of HNMPA can lead to a decrease in insulin-stimulated autophosphorylation of the 95-kDa β-subunit of the insulin receptor . This can help researchers understand the role of insulin signaling in cells and how disruptions in this pathway can lead to diseases like diabetes .
Hydrolysis of Phosphinates and Phosphonates
- Scientific Field: Organic Chemistry .
- Summary of the Application: Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .
- Methods of Application: The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes: The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Scientific Field: Materials Science .
- Summary of the Application: A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .
- Methods of Application: This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Results or Outcomes: These polymers have found applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Hydrolysis of Phosphinates and Phosphonates
- Scientific Field: Organic Chemistry .
- Summary of the Application: Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds .
- Methods of Application: The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
- Results or Outcomes: The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Scientific Field: Materials Science .
- Summary of the Application: A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .
- Methods of Application: This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Results or Outcomes: These polymers have found applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Safety And Hazards
特性
IUPAC Name |
[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLDJPDLKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923614 | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hydroxy-2-naphthalenylmethyl)phosphonic acid | |
CAS RN |
120943-99-9 | |
| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



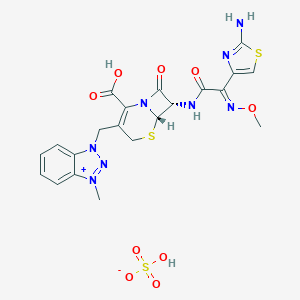
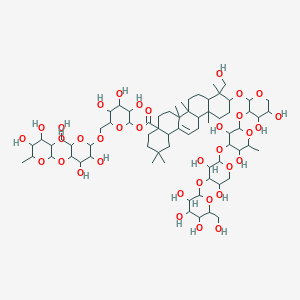
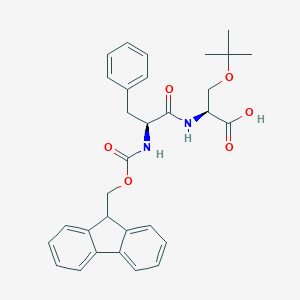
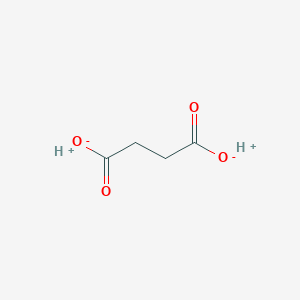
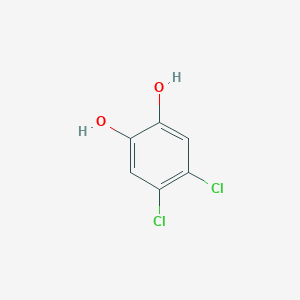

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)

